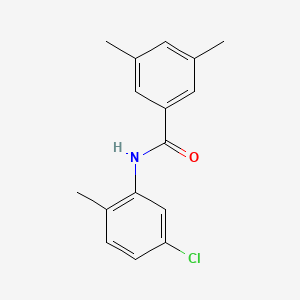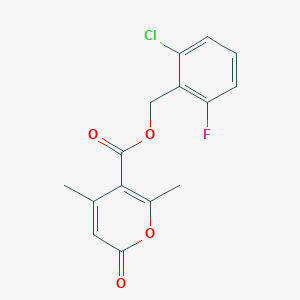
2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CF3 and is a derivative of pyranone. It is synthesized using a specific method and has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
作用机制
The mechanism of action of 2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in the growth and proliferation of cancer cells. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, which contributes to its anticancer activity.
Biochemical and Physiological Effects:
2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit specific enzymes and proteins involved in cancer growth. The compound has also been found to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
The advantages of using 2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate in lab experiments include its unique mechanism of action, its potential applications in various scientific fields, and its ability to inhibit specific enzymes and proteins involved in cancer growth. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are various future directions for research on 2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate. Some of these include:
1. Further studies on the compound's mechanism of action and potential applications in various scientific fields.
2. Development of new synthesis methods to improve the yield and purity of the final product.
3. Investigation of the compound's potential toxicity and safety profile.
4. Development of new derivatives of the compound with improved properties and potential applications.
5. Evaluation of the compound's potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has a unique mechanism of action and has been found to have significant anticancer and antimicrobial activity. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the yield of the final product depends on various factors such as the quality of the starting materials, the reaction time, and the temperature.
科学研究应用
2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate has been extensively studied for its potential application in various scientific fields. It has been found to have significant anticancer activity and has been tested against various cancer cell lines. The compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2,4-dimethyl-6-oxopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO4/c1-8-6-13(18)21-9(2)14(8)15(19)20-7-10-11(16)4-3-5-12(10)17/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSGQDAGMQPHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

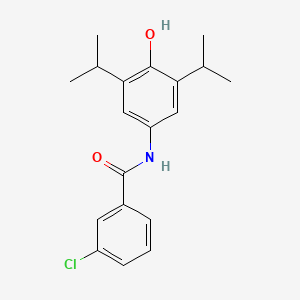
![3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5842315.png)
![1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B5842320.png)

![N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5842341.png)
![3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5842350.png)
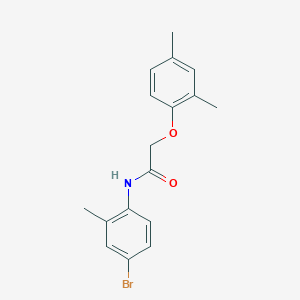
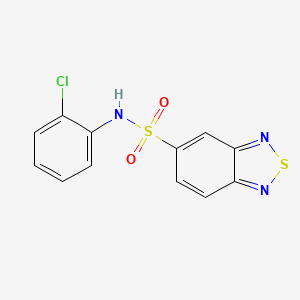
![2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5842374.png)
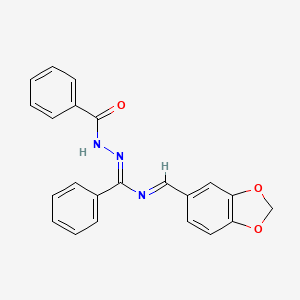
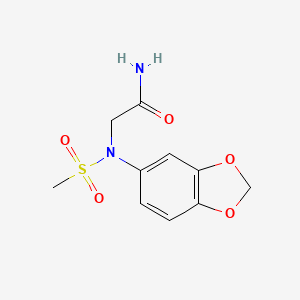
![N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5842388.png)
![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5842389.png)
